cyclo[RGDfK(cypate)]
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Overview
Description
Cyclo[RGDfK(cypate)] is a cyclic peptide that includes the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and lysine, conjugated with a near-infrared fluorescent probe called cypate. This compound is known for its high affinity and selectivity towards integrin receptors, particularly the αvβ3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo[RGDfK(cypate)] involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclic structure is formed by linking the N-terminal and C-terminal ends of the peptide. The cypate moiety is then conjugated to the lysine side chain through a suitable linker .
Industrial Production Methods
Industrial production of Cyclo[RGDfK(cypate)] follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Cyclo[RGDfK(cypate)] undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The cypate moiety can be substituted with other fluorescent probes or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various coupling reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted derivatives with different functional groups or fluorescent probes .
Scientific Research Applications
Cyclo[RGDfK(cypate)] has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and conjugation techniques.
Biology: Employed in cell adhesion and migration studies due to its high affinity for integrin receptors.
Medicine: Utilized in diagnostic imaging and targeted drug delivery, particularly in cancer research, due to its ability to target tumor cells and vasculature.
Industry: Applied in the development of biosensors and imaging agents for various biomedical applications
Mechanism of Action
Cyclo[RGDfK(cypate)] exerts its effects by binding to integrin receptors, particularly the αvβ3 integrin. This binding inhibits the interaction between integrins and their natural ligands, thereby blocking cell adhesion, migration, and angiogenesis. The cypate moiety allows for near-infrared fluorescence imaging, enabling the visualization of the compound’s distribution and targeting in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclo[RGDfK]: A similar cyclic peptide without the cypate moiety, used for integrin targeting.
Cyclo[GRGDfK]: Another cyclic peptide with a slightly different amino acid sequence, also targeting integrins.
Cypate-DFO: A compound combining cypate with desferrioxamine, used for metal chelation and imaging
Uniqueness
Cyclo[RGDfK(cypate)] is unique due to its combination of high integrin affinity and near-infrared fluorescence, making it a valuable tool for both targeting and imaging applications. The presence of the cypate moiety enhances its utility in non-invasive imaging techniques, providing real-time visualization of biological processes .
Properties
Molecular Formula |
C67H78N11O9+ |
---|---|
Molecular Weight |
1181.4 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E,25S,31R,34S,37R)-37-(4-aminobutyl)-34-benzyl-25-[3-(diaminomethylideneamino)propyl]-10,10,53,53-tetramethyl-23,26,29,32,35,38,39-heptaoxo-24,27,30,33,36,42-hexaza-21-azoniaheptacyclo[40.11.0.09,21.011,20.012,17.043,52.046,51]tripentaconta-1,3,5,7,9(21),11(20),12,14,16,18,43(52),44,46,48,50-pentadecaen-31-yl]acetic acid |
InChI |
InChI=1S/C67H77N11O9/c1-66(2)54-28-11-6-5-7-12-29-55-67(3,4)60-46-25-16-14-23-44(46)31-33-52(60)78(55)41-57(81)73-48(27-19-36-71-65(69)70)62(85)72-40-56(80)74-50(39-58(82)83)64(87)76-49(38-42-20-9-8-10-21-42)63(86)75-47(26-17-18-35-68)61(84)53(79)34-37-77(54)51-32-30-43-22-13-15-24-45(43)59(51)66/h5-16,20-25,28-33,47-50H,17-19,26-27,34-41,68H2,1-4H3,(H9-,69,70,71,72,73,74,75,76,80,81,82,83,85,86,87)/p+1/t47-,48+,49+,50-/m1/s1 |
InChI Key |
GCUFPHJXORLRLN-CZFAESEUSA-O |
Isomeric SMILES |
CC1(C/2=[N+](CC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)C(=O)CCN\3C4=C(C5=CC=CC=C5C=C4)C(/C3=C\C=C\C=C\C=C2)(C)C)CCCCN)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N)C7=C1C8=CC=CC=C8C=C7)C |
Canonical SMILES |
CC1(C2=[N+](CC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)C(=O)CCN3C4=C(C5=CC=CC=C5C=C4)C(C3=CC=CC=CC=C2)(C)C)CCCCN)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N)C7=C1C8=CC=CC=C8C=C7)C |
Origin of Product |
United States |
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